N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide is a compound that features a unique structure incorporating furan rings and an oxane moiety. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Future Directions
The future directions in the research and development of “N-(2,2-di(furan-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide” and similar compounds could involve exploring their potential biological and pharmaceutical properties, developing more efficient and green synthetic methods, and investigating their mechanisms of action .
Preparation Methods
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide can be achieved through various methods. One approach involves the use of microwave-assisted conditions to produce amide derivatives containing furan rings. This method utilizes 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials, with effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve good yields, and the final compounds are isolated through crystallization or flash chromatography .
Chemical Reactions Analysis
N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form various products.
Reduction: Reduction reactions can modify the functional groups attached to the furan rings.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like NBS/AIBN and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan rings in the compound can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit bacterial growth by targeting essential bacterial enzymes .
Comparison with Similar Compounds
N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide can be compared with other furan derivatives, such as:
N-(furan-2-ylmethyl)ethanamine: This compound also contains a furan ring and exhibits similar biological activities.
2,2’-(1,2-ethylenediyl)bis(furan): Another furan derivative with a different structural arrangement but similar reactivity. The uniqueness of this compound lies in its specific combination of furan rings and oxane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-16(12-5-9-19-10-6-12)17-11-13(14-3-1-7-20-14)15-4-2-8-21-15/h1-4,7-8,12-13H,5-6,9-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHRHTUOWTHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.